2-((1-(Cyclohexylsulfonyl)pyrrolidin-3-yl)oxy)-6-methoxypyrazine
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Overview
Description
2-((1-(Cyclohexylsulfonyl)pyrrolidin-3-yl)oxy)-6-methoxypyrazine is a heterocyclic compound that has garnered attention from researchers due to its potential applications in various fields. This compound is characterized by the presence of a pyrazine ring substituted with a methoxy group and a pyrrolidine ring attached via an ether linkage to a cyclohexylsulfonyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-(Cyclohexylsulfonyl)pyrrolidin-3-yl)oxy)-6-methoxypyrazine typically involves the following steps:
Formation of Pyrrolidine Derivative: The initial step involves the preparation of the pyrrolidine derivative.
Attachment of Cyclohexylsulfonyl Group: The pyrrolidine derivative is then reacted with cyclohexylsulfonyl chloride in the presence of a base to form the cyclohexylsulfonyl-pyrrolidine intermediate.
Ether Linkage Formation: The final step involves the reaction of the cyclohexylsulfonyl-pyrrolidine intermediate with 6-methoxypyrazine under suitable conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-((1-(Cyclohexylsulfonyl)pyrrolidin-3-yl)oxy)-6-methoxypyrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The methoxy group on the pyrazine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides.
Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.
Scientific Research Applications
2-((1-(Cyclohexylsulfonyl)pyrrolidin-3-yl)oxy)-6-methoxypyrazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-((1-(Cyclohexylsulfonyl)pyrrolidin-3-yl)oxy)-6-methoxypyrazine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine Derivatives: Compounds such as pyrrolidin-2-one and pyrrolidine-2,5-diones share structural similarities with 2-((1-(Cyclohexylsulfonyl)pyrrolidin-3-yl)oxy)-6-methoxypyrazine.
Pyrazine Derivatives: Compounds like 2,3-dimethoxypyrazine and 2,5-dimethylpyrazine are structurally related.
Uniqueness
What sets this compound apart is its combination of a cyclohexylsulfonyl group with a pyrrolidine and pyrazine ring system. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
IUPAC Name |
2-(1-cyclohexylsulfonylpyrrolidin-3-yl)oxy-6-methoxypyrazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O4S/c1-21-14-9-16-10-15(17-14)22-12-7-8-18(11-12)23(19,20)13-5-3-2-4-6-13/h9-10,12-13H,2-8,11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJDJEQMKZCUFQY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=CC(=N1)OC2CCN(C2)S(=O)(=O)C3CCCCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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